2-(3-(4-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid
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Overview
Description
2-(3-(4-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of ureido-substituted thiazoles. This compound is characterized by the presence of a chlorophenyl group, a ureido group, and a thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Ureido Group: The ureido group can be introduced by reacting the thiazole derivative with 4-chlorophenyl isocyanate in the presence of a suitable base such as triethylamine.
Carboxylation: The final step involves the carboxylation of the thiazole ring, which can be achieved through the reaction with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ureido group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, and low temperatures.
Substitution: Amines, thiols, polar aprotic solvents, and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazoles with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific kinases involved in cancer cell proliferation.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-(4-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases or enzymes, leading to the inhibition of their activity. This can result in the disruption of critical cellular pathways, such as those involved in cell division or metabolism, ultimately leading to cell death or growth inhibition. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in the target proteins is crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-Chlorophenyl)ureido)-4-phenylthiazole-5-carboxylic acid
- 2-(3-(4-Chlorophenyl)ureido)-4-ethylthiazole-5-carboxylic acid
- 2-(3-(4-Chlorophenyl)ureido)-4-methylthiazole-5-sulfonic acid
Uniqueness
2-(3-(4-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, while the ureido group allows for hydrogen bonding interactions. The thiazole ring provides a rigid scaffold that can interact with various biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c1-6-9(10(17)18)20-12(14-6)16-11(19)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H,17,18)(H2,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJIYBKWXCBXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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